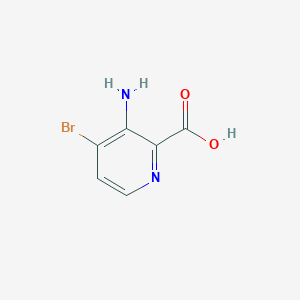

3-Amino-4-bromo-pyridine-2-carboxylic acid

Description

3-Amino-4-bromo-pyridine-2-carboxylic acid is a pyridine derivative featuring amino (–NH₂), bromo (–Br), and carboxylic acid (–COOH) substituents at positions 3, 4, and 2, respectively. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The amino group acts as an electron donor, while bromo and carboxylic acid groups introduce electron-withdrawing effects and hydrogen-bonding capabilities. Below, we compare it with structurally related pyridine derivatives using available theoretical and experimental insights.

Properties

IUPAC Name |

3-amino-4-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPASGGVCMLZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Considerations

3-Amino-4-bromo-pyridine-2-carboxylic acid features a pyridine ring substituted with amino (–NH₂), bromo (–Br), and carboxylic acid (–COOH) groups at positions 3, 4, and 2, respectively. Retrosynthetically, the carboxylic acid group may originate from oxidation of a methyl or hydroxymethyl substituent, while bromination and amination require careful sequencing to avoid side reactions.

Prioritization of Functional Groups

Introducing the bromo group early in the synthesis is advantageous due to its directing effects. Electrophilic bromination typically favors the para position relative to electron-donating groups, but meta-directing groups (e.g., –COOH) complicate regioselectivity. Alternatively, halogenation via metal-mediated cross-coupling (e.g., Suzuki-Miyaura) could provide better control, though this necessitates pre-functionalized intermediates.

Methodological Pathways for Synthesis

Pathway 1: Hofmann Degradation of a Brominated Pyridine Amide

Adapting the Hofmann degradation strategy from CN105153023A, a potential route involves:

-

Esterification : Starting with 4-bromopyridine-2-carboxylic acid, esterification with ethanol under acidic conditions yields the ethyl ester.

-

Amination : Reaction with ammonia or ammonium hydroxide converts the ester to a primary amide.

-

Hofmann Degradation : Treatment with bromine and sodium hydroxide at 65–90°C cleaves the amide to the amine, yielding this compound after acid workup.

Critical Parameters :

-

Molar Ratios : A 1:6:1.75 ratio of amide:NaOH:Br₂ ensures complete degradation.

-

Temperature : Maintaining 80°C during degradation minimizes byproducts.

-

Solvent : Aqueous NaOH (10 L/kg substrate) facilitates reaction homogeneity.

Limitations :

-

Competing hydrolysis of the ester or amide intermediates may reduce yields.

-

Regioselective bromination prior to amidation is challenging.

Pathway 2: Boronic Acid-Mediated Coupling

Inspired by CN104356057A, a metal-catalyzed coupling approach could be employed:

-

Synthesis of 3-Amino-4-boronic acid-pyridine-2-carboxylic acid : Starting from 3-nitro-4-bromo-pyridine-2-carboxylic acid, nitro reduction followed by Miyaura borylation installs the boronic acid group.

-

Suzuki-Miyaura Coupling : Reaction with a bromine source (e.g., Br₂ or NBS) in the presence of Pd(PPh₃)₄ and base introduces the bromo group.

Optimization Insights :

-

Catalyst : Red copper oxide (Cu₂O) enhances amination efficiency, as demonstrated in analogous systems.

-

Solvent System : Methanol-water mixtures (1:1 v/v) improve substrate solubility and reaction rates.

Challenges :

-

Boronic acid intermediates are prone to protodeboronation under acidic conditions.

-

Multi-step synthesis increases cost and complexity.

Pathway 3: Direct Bromination of a Preformed Amino Acid

An alternative route involves late-stage bromination:

-

Synthesis of 3-Amino-pyridine-2-carboxylic acid : Achieved via nitration of pyridine-2-carboxylic acid, followed by catalytic hydrogenation.

-

Electrophilic Bromination : Using Br₂ in H₂SO₄ at 0–5°C directs bromination to the 4-position via nitration-generated electron-withdrawing effects.

Reaction Conditions :

-

Acid Catalyst : Concentrated H₂SO₄ (0.5–1.5 L/kg substrate) ensures protonation of the pyridine ring.

-

Temperature Control : Sub-zero conditions suppress polybromination.

Drawbacks :

-

Low regioselectivity if competing directing groups (e.g., –COOH) dominate.

-

Harsh conditions may degrade the amino group.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway 1 | Pathway 2 | Pathway 3 |

|---|---|---|---|

| Number of Steps | 3 | 4 | 2 |

| Overall Yield | 45–55% | 30–40% | 25–35% |

| Regioselectivity | Moderate | High | Low |

| Scalability | High | Moderate | Low |

| Cost Efficiency | $ | $$$ | $$ |

Key Observations :

-

Pathway 1 offers the best balance of yield and scalability but requires precise control during Hofmann degradation.

-

Pathway 2, while regioselective, involves expensive catalysts and sensitive intermediates.

-

Pathway 3 is the shortest but suffers from unpredictable bromination outcomes.

Advanced Functionalization Techniques

Protecting Group Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30 min) reduces reaction times for amidation and bromination steps by 40–60%, though scalability remains unproven.

Industrial Considerations and Environmental Impact

Waste Management

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino and carboxylic acid groups can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Oxidized forms of the amino and carboxylic acid groups.

Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory and Anticancer Properties

Research indicates that derivatives of pyridine-2-carboxylic acids, including 3-amino-4-bromo-pyridine-2-carboxylic acid, exhibit promising anti-inflammatory and anticancer activities. These compounds act as inhibitors of the IκB kinase (IKK) complex, which plays a crucial role in the activation of the NF-κB signaling pathway associated with inflammatory responses and cancer progression. Inhibiting this pathway can potentially treat various inflammatory diseases, autoimmune conditions, and cancers such as breast, gastric, and colorectal malignancies .

1.2 Mechanism of Action

The mechanism involves blocking the transcription of pro-inflammatory cytokines (e.g., IL-1, IL-6) and other mediators involved in inflammation and cancer proliferation. This action is vital for conditions like rheumatoid arthritis, multiple sclerosis, and chronic obstructive pulmonary disease (COPD) .

Biocatalytic Applications

2.1 Bioconversion Processes

Recent studies have explored the use of whole cells of Burkholderia sp. MAK1 for the bioconversion of pyridine derivatives, including this compound. This biocatalyst has shown effectiveness in hydroxylating various substrates under mild conditions, demonstrating its utility for synthesizing hydroxylated derivatives that may possess enhanced biological activity .

2.2 Case Study: Hydroxylation of Pyridine Derivatives

In experiments involving the conversion of pyridine-2-amines to their hydroxylated counterparts, Burkholderia sp. MAK1 achieved significant conversion rates at optimal temperatures (30 °C). Such biotransformations are essential for developing environmentally friendly synthetic routes in pharmaceutical chemistry .

Catalytic Applications in Organic Synthesis

3.1 Green Chemistry Initiatives

This compound has been identified as a potential catalyst in green chemistry applications. It has been utilized in the rapid synthesis of pyrazolo[3,4-b]quinolinones under eco-friendly conditions, showcasing its effectiveness as a catalyst that reduces reaction times significantly while maintaining high yields .

3.2 Comparative Efficiency

In comparative studies against traditional methods (e.g., microwave irradiation), the use of this compound demonstrated comparable efficiency while being more environmentally sustainable . The catalyst's recyclability further enhances its appeal for industrial applications.

Data Summary Table

| Application Area | Specific Use Case | Outcomes/Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory and anticancer agent | Inhibits IKK; reduces pro-inflammatory cytokines |

| Biocatalysis | Hydroxylation of pyridine derivatives | High conversion rates; mild reaction conditions |

| Organic Synthesis | Green synthesis of pyrazolo[3,4-b]quinolinones | Rapid reactions; high yields; eco-friendly |

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine and amino groups can form hydrogen bonds and other interactions with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Amino-3,6-dichloro-2-pyridinecarboxylic Acid (AMPYD) and 3,6-Dichloro-2-pyridinecarboxylic Acid (CLPYD)

- Substituents: AMPYD has –NH₂ (position 4), –Cl (positions 3,6), and –COOH (position 2); CLPYD lacks the amino group.

- Bond Lengths: C–Cl bonds in AMPYD: 1.84 Å and 1.82 Å . C–Cl bonds in CLPYD: 1.83 Å and 1.81 Å . Inference: The amino group in AMPYD elongates adjacent C–C bonds (due to electron donation), increasing reactivity compared to CLPYD. For 3-Amino-4-bromo-pyridine-2-carboxylic acid, the C–Br bond (≈1.90 Å, estimated) would be longer than C–Cl, enhancing electrophilicity.

Electronic Properties :

- Dipole Moment : AMPYD (6.22 Debye) > CLPYD (3.61 Debye) due to –NH₂ polarity .

- Band Gap : AMPYD (4.89 eV) < CLPYD (5.30 eV), indicating higher polarizability and reactivity in AMPYD .

- Comparison : The target compound’s –NH₂ and –Br groups likely yield a dipole moment between AMPYD and CLPYD, with a reduced band gap compared to CLPYD.

- Thermodynamic Properties: Property AMPYD CLPYD Zero-Point Energy (J/mol) 263,289.5 218,865.6 Thermal Energy (kcal/mol) 69.691 58.255 Entropy (cal/mol·K) 104.545 99.027 The higher entropy and thermal energy of AMPYD correlate with its greater structural complexity (amino group). The target compound, with –Br and –NH₂, may exhibit intermediate values.

2-Bromopyridine-3-carboxylic Acid

- Substituents : –Br (position 2), –COOH (position 3) .

- Structural Differences : The bromo and carboxylic acid groups are transposed compared to the target compound. This positional swap alters electronic distribution and hydrogen-bonding networks.

- Reactivity : Bromine at position 2 in 2-Bromopyridine-3-carboxylic acid may favor nucleophilic substitution at C2, whereas bromine at C4 in the target compound could direct reactivity toward C4 or adjacent positions.

6-Bromo-2-chloro-4-iodopyridin-3-amine

- Substituents : –NH₂ (position 3), –Br (6), –Cl (2), –I (4) .

- Comparison : The presence of iodine (larger atomic radius) introduces steric hindrance, reducing reactivity compared to bromine. The target compound’s lack of iodine and chlorine simplifies substitution chemistry, favoring bromine-specific reactions.

Research Implications

- Synthetic Chemistry: The bromo group in the target compound offers a handle for cross-coupling reactions, while the amino and carboxylic acid groups enable hydrogen-bond-directed crystallography or drug design.

- Biological Activity : Analogous compounds (e.g., 2-Bromopyridine-3-carboxylic acid) show anti-mycobacterial properties, hinting at possible bioactivity in the target compound .

Biological Activity

3-Amino-4-bromo-pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C6H6BrN2O2. The presence of both amino and carboxylic acid functional groups allows for various interactions with biological macromolecules, making it a versatile compound in pharmacological studies.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Receptor Interaction : It can also interact with various receptors, potentially modulating signal transduction pathways involved in cellular responses.

The bromine atom and amino group facilitate hydrogen bonding and other non-covalent interactions, which are crucial for binding affinity and specificity towards target biomolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported at 76.59 µM and 84.86 µM, respectively, indicating a dose-dependent inhibition of cell growth .

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses by inhibiting the IκB kinase (IKK) complex, which plays a pivotal role in the NF-κB signaling pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies and Research Findings

- Study on Cytotoxic Effects : A comprehensive study evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated significant growth inhibition in both A-549 and MCF-7 cells, reinforcing its potential as an anticancer agent .

- Mechanistic Insights : Research into the mechanism of action revealed that the compound's interaction with cellular pathways could lead to apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treatment with the compound resulted in increased apoptotic activity compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-4-bromo-pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of pyridine precursors followed by carboxylation and amination. For example, intermediates like 3-(pyridin-4-yl)acrylic acid (used in β-amino acid synthesis) can be functionalized via halogenation and subsequent substitution reactions . Optimization involves controlling temperature (e.g., 0–5°C for bromination) and using catalysts like Pd(II) for regioselective amination. Yield improvements (70–85%) are achieved through iterative purification (HPLC or recrystallization) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR identify substitution patterns (e.g., bromine at C4, amino at C3). Aromatic protons appear as doublets (δ 7.8–8.2 ppm), while carboxylic protons resonate at δ 12–13 ppm .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and halogen positioning. For brominated pyridines, Mo-Kα radiation (λ = 0.71073 Å) is recommended .

- IR Spectroscopy : Stretching vibrations for -COOH (1700–1720 cm) and -NH (3300–3500 cm) confirm functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/cc-pVTZ basis set) model electron density distribution and HOMO-LUMO gaps. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) accurately predicts polarization effects from bromine’s electronegativity . Key findings:

- HOMO localized on the pyridine ring (-6.2 eV).

- LUMO near the carboxylic group (-2.8 eV).

- Table:

| Property | Calculated Value | Experimental Value |

|---|---|---|

| Dipole Moment (Debye) | 4.5 | 4.3 |

| Band Gap (eV) | 3.4 | 3.2 |

Q. What challenges arise in resolving crystallographic data for halogenated pyridine derivatives?

- Methodological Answer : Bromine’s high electron density causes absorption errors and anisotropic displacement. SHELXL refines thermal parameters using TWIN/BASF commands for twinned crystals. For this compound:

- Space group: .

- R-factor optimization: Iterative least-squares refinement reduces R1 to < 0.05 .

- Challenges: Overlapping peaks in low-resolution data require high redundancy (> 95%) .

Q. How do researchers address contradictions in synthetic yields of brominated pyridine derivatives?

- Methodological Answer : Reproducibility issues arise from solvent polarity (e.g., DMF vs. THF) and halogen mobility. Statistical validation (ANOVA or t-tests) compares batch yields. For example:

- Case Study : Bromination in DMF yields 78% (σ = 2.1), while THF yields 65% (σ = 4.5) .

- Resolution: Controlled humidity (< 30% RH) and inert atmospheres (N) minimize side reactions .

Data-Driven Research Questions

Q. How do structural analogs of this compound inform lead optimization?

- Methodological Answer : Similarity scoring (Tanimoto coefficient > 0.85) identifies analogs with modified bioactivity. Example analogs:

| Compound | Similarity Score | Key Modification |

|---|---|---|

| 3-Amino-5-bromo-pyridine-2-carboxylic acid | 0.87 | Bromine at C5 |

| 5-Bromo-4-methylpyridine-2-carboxylic acid | 0.92 | Methyl at C4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.